molecular formula C8H14BrF3 B2418750 8-Bromo-1,1,1-trifluorooctane CAS No. 407-67-0

8-Bromo-1,1,1-trifluorooctane

Cat. No. B2418750
CAS RN: 407-67-0
M. Wt: 247.099
InChI Key: DUQYWQRWUZICCS-UHFFFAOYSA-N
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Description

8-Bromo-1,1,1-trifluorooctane is a chemical compound with the molecular formula C8H14BrF3 . It has an average mass of 247.096 Da and a monoisotopic mass of 246.023087 Da .


Molecular Structure Analysis

The molecular structure of 8-Bromo-1,1,1-trifluorooctane consists of 8 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms .


Physical And Chemical Properties Analysis

8-Bromo-1,1,1-trifluorooctane has a density of 1.3±0.1 g/cm3, a boiling point of 201.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.0±3.0 kJ/mol, a flash point of 85.6±14.3 °C, and an index of refraction of 1.412 .

Scientific Research Applications

1. Radical Copolymerization

8-Bromo-1,1,1-trifluorooctane (BDFO) and its derivatives are utilized in radical copolymerization processes. For instance, BDFO's copolymerization with vinylidene fluoride (VDF) has been studied, highlighting its application in creating random type copolymers. These copolymers exhibit enhanced thermal stability and can be crosslinked via the bromine atom, making them suitable for advanced material applications (Sauguet, Améduri, & Boutevin, 2007).

2. Thermodynamic Properties

The thermodynamic properties of compounds related to 8-Bromo-1,1,1-trifluorooctane, such as 1-bromoperfluorooctane, have been extensively studied. Research focusing on their heat capacities at various temperatures contributes to a better understanding of their physical properties and potential applications in temperature-sensitive processes (Varushchenko, Druzhinina, & Sorkin, 1997).

3. Synthesis of Heterocycles and Aliphatic Compounds

8-Bromo-1,1,1-trifluorooctane derivatives are valuable in synthesizing various trifluoromethylated heterocycles and aliphatic compounds. Their versatility as fluorinated building blocks is crucial in organic synthesis, expanding the range of accessible chemical structures (Lui, Marhold, & Rock, 1998).

4. NMR Studies in Proteins

The derivatives of 8-Bromo-1,1,1-trifluorooctane are utilized in NMR studies of proteins. Trifluoromethyl tags derived from such compounds help in elucidating protein conformations and states, providing significant insights into protein structure and function (Ye et al., 2015).

5. Synthesis of Fluorinated Monomers

The synthesis and copolymerization of fluorinated monomers, which include derivatives of 8-Bromo-1,1,1-trifluorooctane, are vital in producing materials with unique properties. These materials have applications in various fields, including coatings, membranes, and advanced composites (Guiot et al., 2005).

6. Fuel-Cell Membrane Development

Derivatives of 8-Bromo-1,1,1-trifluorooctane are used in the development of fuel-cell membranes. These terpolymers, when crosslinked, form films that are insoluble in organic solvents, making them suitable for use in high-performance fuel cells (Sauguet, Améduri, & Boutevin, 2006).

Safety and Hazards

8-Bromo-1,1,1-trifluorooctane is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

8-bromo-1,1,1-trifluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrF3/c9-7-5-3-1-2-4-6-8(10,11)12/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQYWQRWUZICCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(F)(F)F)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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